molecular formula C11H10O3 B095550 3,5-Dimethyl-1-benzofuran-2-carboxylic acid CAS No. 16817-32-6

3,5-Dimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B095550
CAS No.: 16817-32-6
M. Wt: 189.19 g/mol
InChI Key: CITKJMOBBHFQBZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives .

Scientific Research Applications

3,5-Dimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.

Future Directions

Benzofuran compounds, including 3,5-Dimethyl-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

Preparation Methods

The synthesis of 3,5-Dimethyl-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

3,5-Dimethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3,5-Dimethyl-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share similar structural features but differ in their biological activities and applications. For example, psoralen and its derivatives are used in the treatment of skin diseases like psoriasis and cancer .

Properties

IUPAC Name

3,5-dimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITKJMOBBHFQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-32-6
Record name 3,5-Dimethyl-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16817-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-benzofuran-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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